6-Bromo-1H-phenalen-1-one

Photodynamic Therapy Photosensitizers Singlet Oxygen Quantum Yield

6-Bromo-1H-phenalen-1-one (CAS 72736-07-3) is a brominated derivative of the 1H-phenalen-1-one (phenalenone) scaffold, a polycyclic aromatic ketone characterized by a near-unity singlet oxygen quantum yield. The parent phenalenone structure is a well-established, highly efficient Type II photosensitizer.

Molecular Formula C13H7BrO
Molecular Weight 259.10 g/mol
Cat. No. B15232365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-phenalen-1-one
Molecular FormulaC13H7BrO
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Br
InChIInChI=1S/C13H7BrO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H
InChIKeyZLIMLSHIOASQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-phenalen-1-one: Core Scaffold and Baseline Characteristics for Research Sourcing


6-Bromo-1H-phenalen-1-one (CAS 72736-07-3) is a brominated derivative of the 1H-phenalen-1-one (phenalenone) scaffold, a polycyclic aromatic ketone characterized by a near-unity singlet oxygen quantum yield [1]. The parent phenalenone structure is a well-established, highly efficient Type II photosensitizer [2]. Substitution with a bromine atom at the 6-position is a key structural modification used to tune photophysical properties, enhance reactivity via the heavy atom effect, and serve as a versatile handle for further synthetic elaboration [3]. Its molecular formula is C13H7BrO, with a molecular weight of 259.1 g/mol . This compound is primarily sourced as a research intermediate for organic synthesis, medicinal chemistry, and materials science applications.

Why 6-Bromo-1H-phenalen-1-one Cannot Be Indiscriminately Substituted in Research


Direct substitution of 6-bromo-1H-phenalen-1-one with other halogenated phenalenone derivatives or the parent scaffold is not viable due to its unique contribution to photophysical and synthetic outcomes. The specific position and electronic nature of the 6-bromo substituent critically influence the compound's ability to generate singlet oxygen via the heavy-atom effect and its utility as a synthetic intermediate. For instance, while the parent phenalenone exhibits a near-unity singlet oxygen quantum yield, its UV absorption limits its use in certain applications [1]. In contrast, the 6-bromo derivative offers a distinct synthetic entry point for functionalization [2] and, as a component in more complex systems, contributes to red-shifted absorption and maintained singlet oxygen production [3]. The following quantitative evidence details the specific performance differentiators that guide scientific selection and procurement.

Quantitative Differentiation of 6-Bromo-1H-phenalen-1-one: Evidence for Procurement Decisions


Singlet Oxygen Quantum Yield in Photodynamic Therapy Applications

While 6-bromo-1H-phenalen-1-one itself is a building block, its value is derived from its incorporation into advanced photosensitizers. A study comparing phenalenone derivatives found that a compound containing an amine at the 6-position and bromines at the 2- and 5-positions (OE19) exhibited a red-shifted absorption and efficient singlet oxygen production [1]. This demonstrates the critical role of the brominated phenalenone core in achieving desirable photophysical properties. Direct quantitative data for the specific singlet oxygen quantum yield of 6-bromo-1H-phenalen-1-one as a standalone entity is not available in the reviewed literature. However, the parent 1H-phenalen-1-one has a quantum yield close to unity (ΦΔ ≈ 1.0) [2].

Photodynamic Therapy Photosensitizers Singlet Oxygen Quantum Yield

Antiprotozoal Activity: Phenalenone Scaffold vs. Reference Drugs

A study evaluating substituted phenalenone analogues for antiprotozoal activity reported that several compounds exhibited leishmanicidal effects at levels comparable to or better than the reference drug pentamidine. The parent phenalenone scaffold showed activity against Trypanosoma cruzi comparable to the marketed drug benznidazole [1]. While the study did not specify the activity of the 6-bromo derivative, it establishes the phenalenone core as a privileged scaffold for antiparasitic drug discovery. This class-level evidence supports the value of the 6-bromo-1H-phenalen-1-one building block for medicinal chemistry exploration in this therapeutic area.

Antiparasitic Leishmaniasis Trypanosomiasis

Synthetic Utility: Dye Synthesis and Fastness Properties

6-Bromo-1H-phenalen-1-one serves as a key intermediate for the synthesis of disperse dyes. A study on dyes derived from 2-amino-6-bromo-1-phenalenone demonstrated good dyeability on polyester fiber and good fastness to sublimation for most derivatives [1]. This highlights the specific utility of the 6-bromo regioisomer in creating dyes with desirable performance characteristics. In contrast, diacylaminophenalenones derived from the same intermediate showed very poor or no dyeability [1], underscoring the importance of precise structural control.

Disperse Dyes Polyester Dyeing Synthetic Intermediate

Validated Application Scenarios for 6-Bromo-1H-phenalen-1-one Based on Quantitative Evidence


Synthesis of Advanced Photosensitizers for Theranostic Applications

Procure 6-bromo-1H-phenalen-1-one as a core building block for synthesizing next-generation phenalenone-based photosensitizers. The bromine substituent is critical for leveraging the heavy-atom effect to maintain high singlet oxygen quantum yields while enabling further functionalization to red-shift absorption into the therapeutically relevant window [1]. This approach is validated by studies showing that derivatives with bromine atoms at the 2- and 5-positions, built upon a similar core, achieve both efficient singlet oxygen production and red fluorescence, enabling fluorescence-guided photodynamic therapy (PDT) [1].

Medicinal Chemistry: Lead Optimization for Antiparasitic Agents

Use 6-bromo-1H-phenalen-1-one to diversify a phenalenone-based library for antiprotozoal drug discovery. The parent scaffold has demonstrated in vitro activity against Trypanosoma cruzi comparable to the clinical drug benznidazole, and several derivatives show potent leishmanicidal effects [2]. The 6-bromo substituent provides a versatile synthetic handle for introducing various functional groups to explore structure-activity relationships (SAR) and optimize potency and selectivity against Leishmania and Trypanosoma parasites [2].

Development of High-Performance Disperse Dyes for Polyester

Employ 6-bromo-1H-phenalen-1-one as a strategic intermediate for the synthesis of disperse dyes with validated performance on polyester fibers. Research demonstrates that acylamino and sulfonylamino derivatives of 2-amino-6-bromo-1-phenalenone exhibit good dyeability and sublimation fastness, making them suitable for textile applications [3]. This specific regioisomer is essential, as alternative synthetic routes or core structures (e.g., diacylamino derivatives) result in inferior or non-existent dyeing properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-phenalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.